4-Methoxyphenylhydrazine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Limited Research Applications:

There is some evidence suggesting 4-MPH might be used in organic synthesis as a reagent for specific reactions. However, specific details and documented protocols are scarce.

Safety Considerations:

- Acute toxicity: It can be harmful if swallowed, inhaled, or absorbed through the skin. Source: PubChem, National Institutes of Health

- Skin sensitization: It can cause allergic skin reactions. Source: PubChem, National Institutes of Health

Therefore, proper handling and safety protocols are crucial when working with 4-MPH.

Conclusion:

While 4-MPH might have some niche applications in research settings, its documented use is limited. Due to its hazardous nature, proper safety measures are essential for anyone handling this compound.

Additional Information:

For further information on the safety profile and properties of 4-Methoxyphenylhydrazine hydrochloride, refer to the following resources:

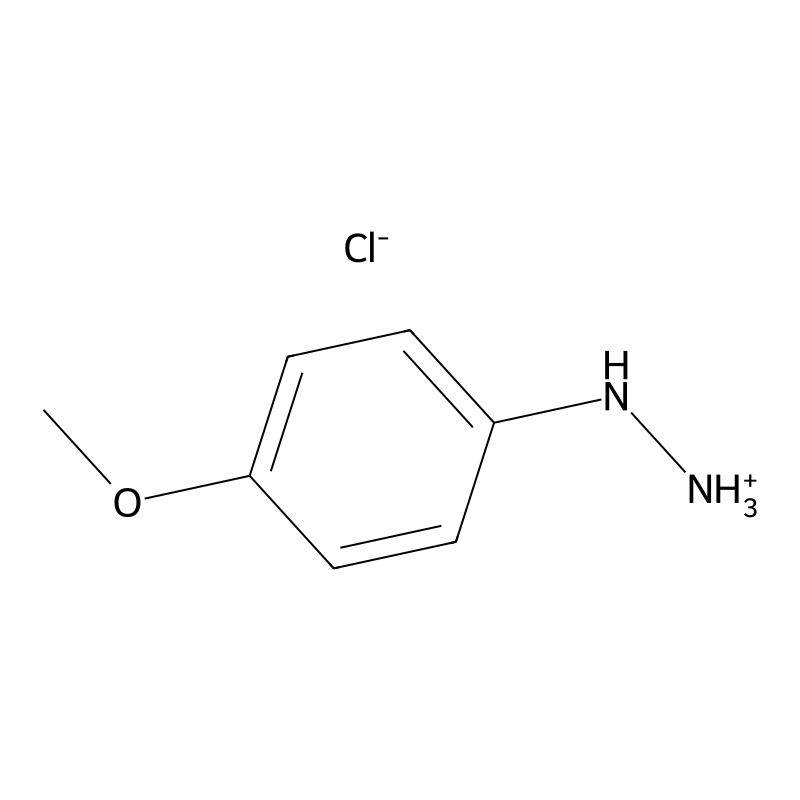

MPhH is a white crystalline solid []. It's a derivative of hydrazine (N2H4), where one hydrogen is replaced by a methoxy group (OCH3) attached to the para (4th) position of a phenyl ring (C6H5). MPhH's significance in research is still being explored, but its structure suggests potential uses in organic synthesis and analytical chemistry [].

Molecular Structure Analysis

- Functional Groups: It contains an aromatic moiety (phenyl ring), a methoxy group (contributing electron density), and a hydrazine group (N-NH2) capable of forming bonds with carbonyl groups (C=O) [].

- Hydrogen Bonding: The presence of the N-H hydrogens and the lone pair on the oxygen in the methoxy group allows for hydrogen bonding, potentially influencing its interactions with other molecules [].

Chemical Reactions Analysis

- Condensation Reactions: The hydrazine group can react with aldehydes and ketones to form hydrazones []. (Equation not available due to data limitations)

- Acid-Base Reactions: MPhH is a salt formed by a weak base (4-methoxyphenylhydrazine) and a strong acid (hydrochloric acid). It may exhibit some acidic properties.

Physical And Chemical Properties Analysis

There is no documented information on a specific mechanism of action for MPhH in biological systems.

MPhH is classified as:

- Harmful if swallowed, inhaled, or absorbed through skin [].

- May cause skin irritation and allergic skin reactions [].

Safety Precautions

- Wear appropriate personal protective equipment (PPE) like gloves, eye protection, and respiratory protection when handling MPhH [].

- Work in a well-ventilated area.

- Wash hands thoroughly after handling.

- Dispose of waste according to local regulations.

Please Note:

- Limited information is available on MPhH's specific properties and applications in research. Further research is needed to fully understand its potential.

- The safety information provided is general. Always consult the Safety Data Sheet (SDS) for specific handling procedures.

- Condensation Reactions: It can react with carbonyl compounds to form hydrazones, which are useful intermediates in organic synthesis.

- Reduction Reactions: This compound can be reduced to form amines, which are critical in pharmaceutical applications.

- Cyclization Reactions: It can undergo cyclization to form various heterocyclic compounds, expanding its applications in medicinal chemistry.

These reactions highlight its versatility as a building block in organic synthesis .

Research indicates that 4-Methoxyphenylhydrazine hydrochloride exhibits notable biological activities:

- Antioxidant Properties: It has been shown to scavenge free radicals, providing potential protective effects against oxidative stress.

- Antitumor Activity: Some studies suggest that derivatives of this compound may inhibit tumor growth, making it a candidate for further investigation in cancer research.

- Enzyme Inhibition: It may act as an inhibitor of certain enzymes, which could be relevant for developing therapeutic agents .

Several methods exist for synthesizing 4-Methoxyphenylhydrazine hydrochloride:

- Hydrazine Hydrate Reaction: Reacting 4-methoxyacetophenone with hydrazine hydrate under acidic conditions yields 4-Methoxyphenylhydrazine, which can then be converted to its hydrochloride salt by treatment with hydrochloric acid.

- Direct N-Alkylation: The compound can also be synthesized through direct N-alkylation of phenylhydrazine with methanol or methoxy-containing reagents.

- Grignard Reaction: Another method involves using a Grignard reagent derived from 4-methoxybenzaldehyde and reacting it with hydrazine .

4-Methoxyphenylhydrazine hydrochloride finds application in various fields:

- Pharmaceutical Industry: It serves as an intermediate in the synthesis of various drugs, particularly those targeting cancer and other diseases.

- Agricultural Chemicals: This compound is used in the formulation of agrochemicals due to its potential biological activity.

- Analytical Chemistry: It is utilized as a reagent for detecting carbonyl compounds through hydrazone formation .

Studies on the interactions of 4-Methoxyphenylhydrazine hydrochloride with biological systems have revealed:

- Drug Interactions: Research indicates that this compound may interact with other pharmacological agents, affecting their efficacy and metabolism.

- Biochemical Pathways: Its role as an enzyme inhibitor suggests potential interactions within metabolic pathways, which could be significant for drug development.

These interactions warrant further investigation to fully understand the implications for therapeutic use .

Several compounds share structural similarities with 4-Methoxyphenylhydrazine hydrochloride. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Ethoxyphenylhydrazine | Phenylhydrazine derivative | Ethoxy group enhances lipophilicity and reactivity. |

| Phenylhydrazine | Simple phenyl derivative | Basic structure without substituents affecting reactivity. |

| 2-Methylphenylhydrazine | Methyl-substituted phenyl | Different position of methyl group alters properties. |

| 4-Chlorophenylhydrazine | Chlorinated phenyl derivative | Chlorine substituent increases electrophilicity. |

The unique feature of 4-Methoxyphenylhydrazine hydrochloride lies in its methoxy group, which enhances both its solubility and reactivity compared to other similar compounds. This characteristic makes it particularly useful in various synthetic applications and biological studies .

GHS Hazard Statements

H302 (92.31%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (80.77%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (23.08%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (76.92%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (19.23%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (84.62%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (17.31%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant